REACTION_CXSMILES
|
C(OC(=O)[NH:7][CH2:8][CH2:9]O)(C)(C)C.[CH3:12][O:13][C:14](=[O:22])[C:15]1[CH:20]=[CH:19][C:18]([OH:21])=[CH:17][CH:16]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(OC(C)C)=O)=NC(OC(C)C)=O.C([Cl:59])(=O)C>O1CCCC1>[ClH:59].[CH3:12][O:13][C:14](=[O:22])[C:15]1[CH:20]=[CH:19][C:18]([O:21][CH2:9][CH2:8][NH2:7])=[CH:17][CH:16]=1 |f:6.7|
|
Name
|
|
Quantity
|
152 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NCCO)=O
|
Name
|
|
Quantity
|
174 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC=C(C=C1)O)=O
|
Name
|
|
Quantity
|
2000 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
292.8 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
246 g
|
Type
|
reactant
|
Smiles
|
N(=NC(=O)OC(C)C)C(=O)OC(C)C
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
222 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction temperature below 10° C
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
TEMPERATURE
|
Details
|
to warm slowly to ambient temperature
|
Type
|
CUSTOM
|
Details
|
After completion of reaction, solvent
|
Type
|
DISTILLATION
|
Details
|
was distilled under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the resulting oil was dissolved in ethanol (500 ml)
|
Type
|
CUSTOM
|
Details
|
to rise to 40° C
|
Type
|
STIRRING
|
Details
|
The resulting suspension was stirred at 40° C. until completion of reaction
|
Type
|
CUSTOM
|
Details
|
After completion of reaction
|
Type
|
FILTRATION
|
Details
|
the resulting crystals were filtered on a coarse frit
|
Type
|
WASH
|
Details
|
washed with ethyl Acetate (300 mL)
|
Type
|
CUSTOM
|
Details
|
The material is dried in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.COC(C1=CC=C(C=C1)OCCN)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 204.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 93.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |